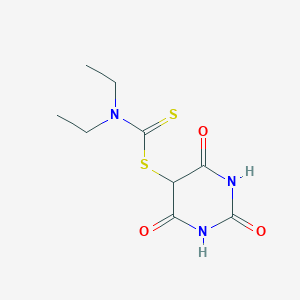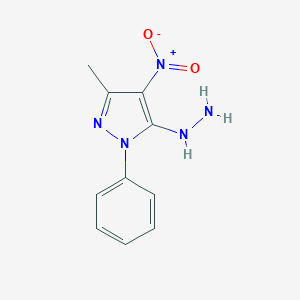
3-(((3-Chlorophenyl)amino)methyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((3-Chlorophenyl)amino)methyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 3-(((3-Chlorophenyl)amino)methyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is not fully understood. However, it is believed to interact with metal ions and form chelates, which can then be detected using fluorescence spectroscopy. The compound has also been shown to exhibit cytotoxic activity against cancer cells and antimicrobial activity against various microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(((3-Chlorophenyl)amino)methyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and various microorganisms. In vivo studies have shown that the compound can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(((3-Chlorophenyl)amino)methyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is its ease of synthesis and availability. The compound is also relatively stable and can be stored for extended periods. However, one of the major limitations of the compound is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 3-(((3-Chlorophenyl)amino)methyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. One area of research is the development of new fluorescent probes based on the compound for the detection of other metal ions. Another area of research is the modification of the compound to improve its cytotoxic and antimicrobial activities. Additionally, the compound could be further investigated for its potential use in other applications such as imaging and drug delivery.
Conclusion:
In conclusion, 3-(((3-Chlorophenyl)amino)methyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is a chemical compound that has shown great potential in various fields. The synthesis method is relatively simple, and the compound has been extensively studied for its potential applications in the detection of metal ions, cancer treatment, and antimicrobial activity. While there are limitations to its use, there are several future directions for research that could lead to the development of new applications for this compound.
Synthesemethoden
The synthesis of 3-(((3-Chlorophenyl)amino)methyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione involves the reaction of 3-chlorobenzaldehyde, hydrazine hydrate, and 2-hydroxybenzaldehyde in the presence of a catalyst. The resulting product is then treated with thiosemicarbazide to yield the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
The chemical compound 3-(((3-Chlorophenyl)amino)methyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions in biological systems. The compound has also been investigated for its potential use in the treatment of cancer and as an antimicrobial agent.
Eigenschaften
CAS-Nummer |
143658-81-5 |
|---|---|
Produktname |
3-(((3-Chlorophenyl)amino)methyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione |
Molekularformel |
C15H12ClN3O2S |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
3-[(3-chloroanilino)methyl]-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C15H12ClN3O2S/c16-10-4-3-5-11(8-10)17-9-19-15(22)21-14(18-19)12-6-1-2-7-13(12)20/h1-8,17,20H,9H2 |
InChI-Schlüssel |
NVPJDYROQRMSQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN(C(=S)O2)CNC3=CC(=CC=C3)Cl)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN(C(=S)O2)CNC3=CC(=CC=C3)Cl)O |
Synonyme |
1,3,4-Oxadiazole-2(3H)-thione, 3-(((3-chlorophenyl)amino)methyl)-5-(2- hydroxyphenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)







![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)

